molecular formula C13H10BrNO4 B5577560 METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE

METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE

Cat. No.: B5577560
M. Wt: 324.13 g/mol
InChI Key: QKBJFPFRWYRUIV-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromofuran-2-amido)benzoate (CID 701986) is a chemical compound with the molecular formula C13H10BrNO4 . It belongs to the class of diarylamide compounds, which have been identified as a promising scaffold in medicinal chemistry research . Specifically, high-throughput screening has revealed that diarylamide compounds demonstrate significant inhibitory activity against urea transporters (UTs) . UTs play a vital role in the urine concentration mechanism, and their inhibitors are recognized as novel targets for developing salt-sparing diuretics . These inhibitors show potential for creating therapies that promote diuresis without causing the harmful electrolyte imbalances associated with common diuretics . As a derivative in this structural family, this methyl ester compound may serve as a valuable synthetic intermediate or building block for researchers exploring structure-activity relationships (SAR) to optimize the potency and properties of novel UT inhibitors . Its structure is closely related to other benzoic acid and furan-2-amido derivatives used in scientific investigations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[(5-bromofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-18-13(17)8-2-4-9(5-3-8)15-12(16)10-6-7-11(14)19-10/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBJFPFRWYRUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-bromofuran-2-amido)benzoate typically involves the bromination of furan followed by amide formation and esterification. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromofuran-2-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-bromofuran-2-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(5-bromofuran-2-amido)benzoate involves its interaction with specific molecular targets. The brominated furan ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(5-bromofuran-2-amido)benzoate with key analogs based on structural features, synthesis, and applications.

Structural Features and Reactivity
Compound Name Substituents/Functional Groups Key Structural Differences Reactivity Implications
This compound 5-Bromofuran-2-amido, methyl ester Reference compound Bromine enhances electrophilicity; amide enables hydrogen bonding
C1–C7 () Quinoline-4-carbonyl, piperazinyl, halogenated aryl Quinoline core vs. furan-amido Quinoline’s aromaticity may improve binding affinity; halogens modulate lipophilicity
Methyl 5-Bromo-2-[methyl(methylsulfonyl)amino]benzoate () Bromo, methylsulfonylamino, methyl ester Sulfonamide vs. furan-amido Sulfonamide groups enhance metabolic stability; weak dimerization via hydrogen bonds
Methyl 5-Amino-2-bromo-4-chlorobenzoate () Amino, bromo, chloro, methyl ester Amino group vs. furan-amido Amino group enables further functionalization (e.g., acylation)

Key Observations :

  • Electron-Withdrawing Groups: Bromine and chlorine substituents (as in and ) increase electrophilicity, favoring Suzuki-Miyaura couplings. In contrast, amino groups () introduce nucleophilic sites .
  • Heterocyclic vs.

Data Tables for Key Comparisons

Table 1: Spectral Characterization Techniques
Compound $ ^1H $ NMR Peaks (Key Signals) HRMS Data (m/z) Reference
C1–C7 () Quinoline H-2 (~8.5 ppm), methyl ester (~3.9 ppm) [M+H]$^+$: 450–550
Methyl 5-Bromo-2-[methyl(methylsulfonyl)amino]benzoate Sulfonamide CH$_3$ (~3.1 ppm), aromatic H (~7.5 ppm) [M+H]$^+$: 332.98
Table 2: Functional Group Impact on Reactivity
Functional Group Example Compound Synthetic Utility
Bromofuran-amido Target compound Electrophilic substitution, hydrogen bonding
Quinoline-4-carbonyl (C1–C7) Aromatic stacking, metal coordination
Sulfonamide () Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate Metabolic stability, dimer formation

Q & A

Q. What are the key methodological steps for synthesizing METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE?

The synthesis typically involves:

  • Amide Coupling : Reacting 5-bromofuran-2-carboxylic acid with methyl 4-aminobenzoate using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
  • Characterization : Confirmation via NMR (¹H and ¹³C) and mass spectrometry to validate the structure .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • NMR Spectroscopy : Identifies functional groups and spatial arrangement (e.g., aromatic protons, bromofuran signals).
  • IR Spectroscopy : Detects amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to evaluate binding affinity.
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity against bacterial strains.
  • Dose-response curves : Establish IC₅₀ values to quantify potency .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s environmental fate?

  • Compartmental Analysis : Investigate partitioning in air, water, and soil using OECD Guideline 121 (shake-flask method for log P determination).
  • Degradation Studies : Simulate hydrolysis (pH 4–9 buffers) or photolysis (UV light exposure) to assess persistence.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Meta-analysis : Systematically compare assay conditions (e.g., pH, temperature, solvent) to identify confounding variables.
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate functional group contributions.
  • Computational modeling : Perform molecular docking to predict binding modes and validate discrepancies experimentally .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends.
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to hypothesize binding motifs.
  • Kinetic Analysis : Apply Michaelis-Menten or allosteric models to enzyme inhibition data .

Q. How should researchers design a robust in vivo study to evaluate therapeutic potential?

  • Animal Models : Use transgenic mice or xenograft models for disease-specific efficacy.
  • Dosing Regimens : Optimize bioavailability via pharmacokinetic profiling (e.g., AUC, Cₘₐₓ).
  • Control Groups : Include vehicle controls and reference compounds (e.g., cisplatin for anticancer studies) .

Methodological Challenges & Solutions

Q. What strategies mitigate synthetic challenges like low amide coupling yields?

  • Reagent Optimization : Test alternative coupling agents (e.g., PyBOP vs. HATU) and solvents (DMF vs. DCM).
  • Microwave-assisted synthesis : Enhance reaction efficiency by reducing time and improving regioselectivity.
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during coupling .

Q. How can researchers address discrepancies between computational predictions and experimental binding data?

  • Force Field Refinement : Use QM/MM (quantum mechanics/molecular mechanics) hybrid methods for accurate energy calculations.
  • Solvent Effects : Incorporate explicit solvent molecules in docking simulations.
  • Mutagenesis Studies : Validate predicted binding residues via site-directed mutagenesis .

Data Presentation Guidelines

Q. What tabular formats are recommended for comparing this compound with analogs?

  • Functional Group Comparison :
CompoundBromine PositionAmide LinkageBioactivity (IC₅₀)
Target Compound5-bromofuran4-position12.5 µM
Chlorofuran Analog5-chlorofuran4-position18.7 µM
  • Synthetic Yield Comparison :
    | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
    |----------------|----------|-----------|---------------|
    | HATU | DMF | 68% | 98% |
    | EDC | DCM | 45% | 95% |

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